

# Elucidation of the Molecular Structure of 1-Boc-2-piperidone: A Technical Guide

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## Compound of Interest

Compound Name: 1-Boc-2-Piperidone

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This in-depth technical guide provides a comprehensive overview of the structural elucidation of **1-Boc-2-piperidone** (tert-butyl 2-oxopiperidine-1-carboxylate), a key building block in organic synthesis and medicinal chemistry. This document details the spectroscopic data and experimental methodologies used to confirm the molecular structure of this compound.

## Chemical Identity and Properties

**1-Boc-2-piperidone** is a white to off-white solid organic compound.[1] It is a derivative of 2-piperidone, where the nitrogen atom of the lactam ring is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protecting group enhances the compound's utility in various synthetic transformations by modulating the reactivity of the nitrogen atom.[2]

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>3</sub>	
Molecular Weight	199.25 g/mol	
CAS Number	85908-96-9	
IUPAC Name	tert-butyl 2-oxopiperidine-1-carboxylate	[3]
Appearance	White to cream to yellow crystalline powder or fused solid	[3]
Melting Point	29-37 °C	[3]
Solubility	Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	

## Spectroscopic Data for Structural Confirmation

The structural confirmation of **1-Boc-2-piperidone** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The <sup>1</sup>H NMR spectrum of **1-Boc-2-piperidone** in CDCl<sub>3</sub> exhibits characteristic signals corresponding to the protons of the piperidone ring and the Boc protecting group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.65	t	2H	H-6 (CH <sub>2</sub> adjacent to N)
~2.50	t	2H	H-3 (CH <sub>2</sub> adjacent to C=O)
~1.82	m	4H	H-4, H-5 (CH <sub>2</sub> CH <sub>2</sub> )
1.52	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)

Table based on representative data.

The <sup>13</sup>C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (lactam)
~154	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~45	C-6 (CH <sub>2</sub> adjacent to N)
~32	C-3 (CH <sub>2</sub> adjacent to C=O)
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~23	C-5
~21	C-4

Table with predicted chemical shifts based on typical values for similar functional groups.[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Boc-2-piperidone** shows characteristic absorption bands for the carbonyl groups of the

lactam and the Boc protector, as well as C-N and C-O bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Medium	C-H stretch (alkane)
~1730	Strong	C=O stretch (Boc group)
~1690	Strong	C=O stretch (lactam)
~1250	Strong	C-N stretch
~1160	Strong	C-O stretch (Boc group)

Table based on representative data for N-Boc protected lactams.[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/z	Ion
199.12	[M] <sup>+</sup> (Molecular Ion)
144.2	[(M-C <sub>4</sub> H <sub>8</sub> )+H] <sup>+</sup>
100.0	[M - Boc] <sup>+</sup>
57.0	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Table constructed from expected fragmentation patterns.

## Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of **1-Boc-2-piperidone**.

### NMR Spectroscopy Protocol

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-Boc-2-piperidone**.

#### Materials:

- **1-Boc-2-piperidone** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

#### Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Boc-2-piperidone** in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry NMR tube.
- Instrument Setup:
  - Insert the sample tube into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to obtain optimal resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts and multiplicities of all signals.
- Determine the chemical shifts of all signals in the  $^{13}\text{C}$  NMR spectrum.

## FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **1-Boc-2-piperidone**.

Materials:

- **1-Boc-2-piperidone** sample
- Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform)
- Agate mortar and pestle
- Pellet press or salt plates (NaCl or KBr)
- FT-IR spectrometer

Procedure (KBr Pellet Method):[\[8\]](#)

- Sample Preparation:
  - Thoroughly grind a small amount (1-2 mg) of **1-Boc-2-piperidone** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (Thin Film Method):[\[9\]](#)

- Sample Preparation: Dissolve a small amount of **1-Boc-2-piperidone** in a volatile solvent like chloroform.
- Film Formation: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition: Mount the salt plate in the FT-IR spectrometer and acquire the spectrum as described above.

## Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Boc-2-piperidone**.[\[10\]](#)[\[11\]](#)

Materials:

- **1-Boc-2-piperidone** sample
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of **1-Boc-2-piperidone** (approximately 1-10  $\mu\text{g/mL}$ ) in the chosen solvent.
- Instrument Setup:

- Calibrate the mass spectrometer using a standard calibration compound.
- Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for small molecule analysis.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 50-500).
  - If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Analysis:
  - Identify the molecular ion peak  $[M]^+$  or protonated molecule  $[M+H]^+$ .
  - Analyze the fragmentation pattern to identify characteristic fragment ions.

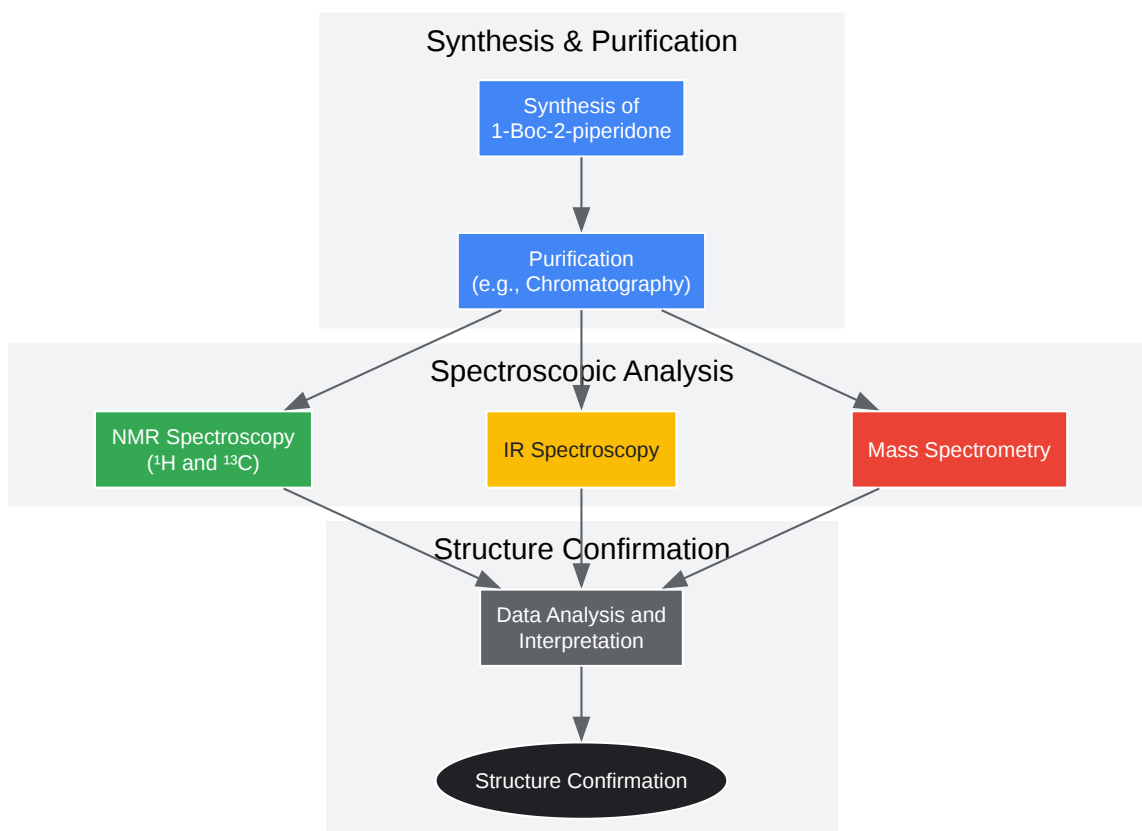
## Visual Representations

### Molecular Structure of 1-Boc-2-piperidone

Caption: 2D structure of **1-Boc-2-piperidone**.

## Workflow for Structure Elucidation





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Caption: General workflow for small molecule structure elucidation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)